molecular formula C40H36O12 B1244211 Sanggenon D

Sanggenon D

Cat. No.: B1244211
M. Wt: 708.7 g/mol
InChI Key: SUOXGDJCEWTZIZ-HCEROAJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sanggenon D is a naturally occurring compound found in the root bark of the mulberry tree (Morus alba L.). It belongs to the class of Diels-Alder-type adducts and is known for its antioxidant properties. This compound has been studied for its potential therapeutic effects, including anti-tumor, anti-inflammatory, and cytoprotective activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Sanggenon D is not well-documented, likely due to its natural abundance in the root bark of the mulberry tree. Extraction and purification from natural sources remain the primary methods for obtaining this compound.

Chemical Reactions Analysis

Types of Reactions

Sanggenon D undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Sanggenon D is structurally similar to other Diels-Alder-type adducts, such as Sanggenon C. Both compounds exhibit antioxidant and cytoprotective activities, but they differ in their specific bioactivities:

Other similar compounds include kuwanon C, which also exhibits anti-tumor activity by inducing apoptosis in cancer cells .

Properties

Molecular Formula

C40H36O12

Molecular Weight

708.7 g/mol

IUPAC Name

2-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one

InChI

InChI=1S/C40H36O12/c1-18(2)10-11-39-38(49)35-32(52-40(39,50)27-9-6-22(43)16-31(27)51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26-,33-,39?,40?/m0/s1

InChI Key

SUOXGDJCEWTZIZ-HCEROAJISA-N

SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O

Isomeric SMILES

CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O

Synonyms

sanggenon D

Origin of Product

United States

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